5-Bromo-2-naphthyl 3,4-dimethoxybenzoate
Description
5-Bromo-2-naphthyl 3,4-dimethoxybenzoate is a brominated naphthyl ester derivative containing a 3,4-dimethoxybenzoate moiety. The bromine substituent on the naphthyl group and the methoxy groups on the benzoate ring influence its electronic, steric, and solubility characteristics, which are critical for applications in materials science or pharmaceuticals .
Properties
Molecular Formula |
C19H15BrO4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C19H15BrO4/c1-22-17-9-6-13(11-18(17)23-2)19(21)24-14-7-8-15-12(10-14)4-3-5-16(15)20/h3-11H,1-2H3 |
InChI Key |
YLDGLMAHTWUKAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Solubility of Cu(II) Dimethoxybenzoates
| Compound | Solubility (mol·dm⁻³) |
|---|---|
| Cu(II) 3,5-dimethoxybenzoate | ~10⁻⁵ |
| Cu(II) 2,3-dimethoxybenzoate | ~10⁻⁴ |
| Cu(II) 2,6-dimethoxybenzoate | ~10⁻² |
Magnetic Properties in Metal Complexes
Copper(II) dimethoxybenzoates exhibit antiferromagnetic interactions, with effective magnetic moments (μ_eff) ranging from 0.46 BM to 1.75 BM (Table 2).
Table 2: Magnetic Moments of Cu(II) Dimethoxybenzoates
| Compound | μ_eff (BM) at 77 K | μ_eff (BM) at 296–303 K |
|---|---|---|
| 2,3-dimethoxybenzoate | 0.47 | 1.47 |
| 3,5-dimethoxybenzoate | 0.67 | 1.75 |
| 2,6-dimethoxybenzoate | 0.46 | 1.47 |
Structural and Crystallographic Comparisons
- Tryptamine 3,4-dimethoxybenzoate (compound 2 in ) crystallizes in the monoclinic space group P2/c, with unit cell parameters a = 14.479 Å, b = 6.733 Å, c = 18.609 Å, and β = 105.02°. The 3,4-dimethoxybenzoate group adopts a conformation distinct from other salts, highlighting the role of methoxy positioning in molecular packing .
- 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine () features a thiazole ring substituted with bromine and 3,4-dimethoxyphenyl groups. X-ray analysis reveals bond lengths and angles influenced by electron-withdrawing (Br) and electron-donating (methoxy) effects, suggesting similar steric and electronic interactions in the target compound .
Pharmacological Activity of Analogous Compounds
Piperidinol derivatives like 1,4-dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) hydrochloride () exhibit mouse analgesia and physical dependence in monkeys.
Key Research Findings
Substituent Position Dictates Solubility : The 3,4-dimethoxy configuration balances electron delocalization and steric effects, likely placing its solubility between 3,5- and 2,6-dimethoxybenzoates .
Bromine Enhances Reactivity : The bromine atom on the naphthyl ring may increase electrophilicity, making the compound a candidate for cross-coupling reactions in synthetic chemistry .
Structural Flexibility : Crystallographic data from analogous compounds indicate that methoxy groups influence molecular conformation and packing, critical for designing solid-state materials .
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